8-Fluoro-5-nitroquinoline 1-oxide
Description
Structure
3D Structure
Properties
CAS No. |
236093-10-0 |
|---|---|
Molecular Formula |
C9H5FN2O3 |
Molecular Weight |
208.15 g/mol |
IUPAC Name |
8-fluoro-5-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H5FN2O3/c10-7-3-4-8(12(14)15)6-2-1-5-11(13)9(6)7/h1-5H |
InChI Key |
JKMVHLCDVLTACA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[N+](=C1)[O-])F)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 8 Fluoro 5 Nitroquinoline 1 Oxide
Established Reaction Pathways for 8-Fluoro-5-nitroquinoline (B1329916) 1-oxide Synthesis
The traditional synthesis of 8-Fluoro-5-nitroquinoline 1-oxide involves a multi-step process that begins with readily available precursors. The key steps include the formation of the quinoline (B57606) ring system, followed by nitration and subsequent N-oxidation.
Precursor Compounds and their Synthetic Routes
The primary precursor for the synthesis of the quinoline core is often a substituted aniline (B41778). For instance, 2-fluoroaniline (B146934) can serve as a starting material. chemsrc.com The Skraup synthesis, a classic method for quinoline synthesis, or its modifications, can be employed. This reaction typically involves reacting an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.
Another critical precursor is 8-fluoroquinoline (B1294397). chemsrc.com The nitration of quinoline itself can lead to a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). google.com The separation of these isomers is a crucial step and can be achieved through fractional crystallization of their salts. google.com
The synthesis of related nitroquinolone structures often starts from different precursors. For example, the synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid begins with 2,4-dichloro-5-fluoro-3-nitrobenzoic acid. nih.gov
Optimization of Reaction Conditions and Catalytic Systems
The efficiency of the synthesis of nitroquinoline derivatives is highly dependent on the reaction conditions. For the nitration of quinoline, controlling the temperature and reaction time is crucial to maximize the yield of the desired isomers. For instance, direct nitration of quinoline derivatives can be achieved at approximately 70°C over 16 hours.
In the synthesis of related quinolone structures, the cyclization step can be optimized. For example, heating for a shorter duration (2 hours) at a lower temperature (85°C instead of 160°C) has been shown to be effective. nih.gov The use of catalysts can also be pivotal. Silver-catalyzed radical oxidative decarboxylation has been used for the direct ring alkylation of 8-nitroquinolines.
The oxidation of the quinoline nitrogen to form the N-oxide is commonly achieved using peracids like m-chloroperbenzoic acid (mCPBA). This reaction is typically performed in a solvent such as 1,2-dichloroethane (B1671644) at room temperature for an extended period, yielding the N-oxide in high percentages.
Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound
The purification of intermediates and the final product is essential for obtaining high-purity this compound. Common techniques include:
Crystallization: This is a widely used method for purifying solid compounds. For instance, 8-nitroquinoline can be purified by crystallization from isopropyl alcohol. google.com Solvent crystallization is also an effective method for purifying 5-nitro-8-hydroxyquinoline. researchgate.net
Chromatography: Column chromatography is often necessary to separate complex mixtures of reaction products. nih.gov However, some optimized synthetic procedures aim to avoid this costly and time-consuming technique. nih.gov
Precipitation: The target compound or its intermediates can sometimes be isolated by precipitation from the reaction mixture by adjusting the pH or by pouring the reaction mixture into a non-solvent like crushed ice. google.comnih.gov
Extraction: Liquid-liquid extraction is used to separate compounds based on their differential solubility in two immiscible liquid phases. nih.gov
Advancements in Novel Synthetic Approaches for this compound
Researchers are continuously exploring new and more efficient methods for synthesizing quinoline derivatives, including this compound. These advancements focus on improving yields, reducing reaction times, and employing more environmentally friendly procedures.
Exploration of Alternative and Convergent Synthetic Strategies
The development of one-pot syntheses is a significant advancement. For example, a telescoped one-pot synthesis of a quinolone derivative has been developed, which involves a chemoselective amidation followed by an acid-induced cyclization, allowing for simple product isolation without the need for column chromatography. nih.gov
Microwave-assisted synthesis and high-speed ball milling are also being explored as greener and more efficient alternatives to conventional heating methods for the synthesis of related heterocyclic structures. mdpi.com
Chemo- and Regioselectivity Considerations in New Synthetic Methodologies
Controlling the chemo- and regioselectivity of reactions is a major challenge in the synthesis of substituted quinolines. The introduction of substituents at specific positions on the quinoline ring requires careful selection of reagents and reaction conditions.
For instance, in the nitration of quinoline, the position of the nitro group is influenced by the reaction conditions. google.com Achieving high selectivity for the 8-nitro position is a key consideration.
In the functionalization of the quinoline ring, the presence of existing substituents can direct incoming groups to specific positions. The 8-nitro group in 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, for example, facilitates the nucleophilic aromatic substitution at the C-7 position. nih.gov
Development of Sustainable and Atom-Economical Syntheses
The synthesis of quinoline derivatives has traditionally relied on classical methods that often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. nih.gov In recent years, a strong emphasis has been placed on the development of greener and more atom-economical approaches for the synthesis of quinolines and their N-oxides.
While a specific sustainable synthesis for this compound is not extensively documented, general green methodologies for quinoline N-oxide synthesis can be applied. One promising approach is the electrochemical reductive cyclization of 2-allyl-substituted nitroarenes. chemrxiv.org This method utilizes a simple, undivided electrochemical cell with non-precious electrodes to generate nitroarene radical anions, which then undergo controlled 1,5-hydrogen atom transfer (HAT) reactions to construct the quinoline N-oxide ring system. chemrxiv.org This electrosynthesis method avoids the need for external chemical oxidants or reductants, thus increasing the atom economy.
Another green strategy involves visible-light photoredox catalysis. researchgate.netresearchgate.net This approach can be used for the synthesis of quinolin-2(1H)-ones from quinoline N-oxides in a reagent-free, highly atom-economical manner with low catalyst loading and high yields. researchgate.netresearchgate.net A light-induced zinc-catalyzed isomerization of quinoline-N-oxides has also been reported to produce 2-quinolinones with 100% atom economy through an intramolecular hydrogen and oxygen transfer reaction. rsc.org These photocatalytic methods offer a greener alternative to conventional syntheses that often require stoichiometric electrophilic reagents and generate substantial waste. researchgate.netresearchgate.net
The general synthesis of 8-fluoro-5-nitroquinoline, the precursor to the N-oxide, typically involves the nitration of 8-fluoroquinoline. google.comresearchgate.net This nitration often yields a mixture of isomers, including the 5-nitro and 8-nitro derivatives, which then require separation. google.com Subsequent N-oxidation of the isolated 8-fluoro-5-nitroquinoline would furnish the target compound, this compound. ias.ac.in
Table 1: Comparison of Synthetic Approaches for Quinoline N-Oxides
| Synthetic Approach | Key Features | Advantages | Potential for this compound |
|---|---|---|---|
| Electrochemical Reductive Cyclization | Uses electrochemical reduction of nitroarenes. chemrxiv.org | High atom economy, avoids chemical oxidants/reductants. chemrxiv.org | Applicable if a suitable 2-allyl-substituted nitroarene precursor can be synthesized. |
| Visible-Light Photoredox Catalysis | Employs light and a photocatalyst. researchgate.netresearchgate.net | Green, reagent-free, high yields, low catalyst loading. researchgate.netresearchgate.net | Can be used for transformations of the N-oxide, such as conversion to quinolinones. researchgate.netresearchgate.net |
| Classical Nitration and N-oxidation | Multi-step process involving nitration of a quinoline followed by N-oxidation. google.comresearchgate.netias.ac.in | Well-established methodology. google.comresearchgate.netias.ac.in | Direct but may require chromatographic separation of isomers and generate waste. |
Chemical Derivatization and Analog Generation from this compound
The presence of three distinct functional groups—the quinoline N-oxide, the nitro group, and the fluorine atom—in this compound offers multiple avenues for chemical derivatization and the generation of a diverse library of analogs.
The quinoline N-oxide moiety activates the quinoline ring, particularly at the C2 and C8 positions, for various chemical transformations. beilstein-journals.orgnih.govacs.org Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective modification of quinoline scaffolds. acs.org
For instance, Ru(II)-catalyzed regioselective C8-arylation of quinoline N-oxides with arylboronic acids has been developed, which also facilitates in situ deoxygenation of the N-oxide. acs.org Conversely, using a Rh(III) catalyst under similar conditions can yield 8-arylquinoline N-oxides with excellent regioselectivity. acs.org Palladium-catalyzed C8-arylation of quinoline-N-oxides using diaryliodonium salts has also been reported. researchgate.net
The C2 position of quinoline N-oxides is also susceptible to functionalization. A metal- and additive-free, deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles provides a step-economical route to α-triazolylquinolines. beilstein-journals.orgnih.gov Furthermore, direct C-H alkenylation of quinoline N-oxides represents a viable strategy for synthesizing quinoline derivatives with potential biological activities. rsc.org
Table 2: Regioselective Functionalization of Quinoline N-Oxides
| Position | Reaction Type | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| C8 | Arylation | Ru(II) / Arylboronic acids | 8-Arylquinolines (deoxygenated) | acs.org |
| C8 | Arylation | Rh(III) / Arylboronic acids | 8-Arylquinoline N-oxides | acs.org |
| C8 | Arylation | Pd(OAc)₂ / Diaryliodonium salts | 8-Arylquinoline N-oxides | researchgate.net |
| C2 | Heteroarylation | Metal-free / N-sulfonyl-1,2,3-triazoles | α-Triazolylquinolines (deoxygenated) | beilstein-journals.orgnih.gov |
| C2 | Alkenylation | Various | C2-Alkenylquinolines | rsc.org |
The nitro and fluoro groups on the quinoline ring are also amenable to various transformations. The nitro group is a versatile functional group that can be reduced to an amino group, which can then undergo a wide range of further reactions, such as diazotization followed by substitution. nih.gov The nitro group in certain nitroquinolones can also participate in cine-substitution reactions, where a nucleophile attacks the carbon adjacent to the nitro group, leading to its displacement. nih.gov
The fluorine atom, while generally stable, can be displaced under certain conditions, a process known as defluorination. nih.govmdpi.com The C6-fluorine in fluoroquinolone antibiotics is known to be crucial for their antibacterial activity. nih.govtandfonline.com Photodegradation studies of fluoroquinolones have shown that defluorination can occur, often accompanied by hydroxylation of the quinoline core. nih.gov The presence of the electron-withdrawing nitro group and the N-oxide could potentially influence the reactivity of the C8-fluorine in this compound towards nucleophilic aromatic substitution.
The N-oxide group itself can be a target for modification. Deoxygenation of the N-oxide is a common transformation, which can be achieved using various reducing agents. researchgate.net This would provide access to the corresponding 8-fluoro-5-nitroquinoline.
Furthermore, the N-oxide functionality can direct rearrangements and ring transformations. For example, quinoline N-oxides can be converted to quinolin-2(1H)-ones through photocatalytic methods. researchgate.netresearchgate.netrsc.org The synthesis of heterocyclic N-oxides modified with other functional groups, such as a chiral oxazoline (B21484) moiety, has been explored for catalytic applications. mdpi.com Such modifications could be applied to the this compound scaffold to generate novel analogs with potentially interesting properties. The synthesis of benzodiazepine (B76468) N-oxides, for instance, involves the reaction of an oxime with chloroacetyl chloride to form a quinazoline (B50416) N-oxide, which then undergoes a ring expansion. nih.gov
Molecular and Cellular Mechanistic Investigations of 8 Fluoro 5 Nitroquinoline 1 Oxide S Biological Activities
Elucidation of Molecular Targets and Interactions
The initial step in understanding the biological activity of a compound is to identify its direct molecular binding partners within the cell.
Identification of Biomacromolecular Binding Sites (e.g., DNA, Proteins, Lipids)
A crucial area of investigation for quinoline (B57606) derivatives is their interaction with DNA. For instance, the related compound 4-nitroquinoline (B1605747) 1-oxide (4-NQO) is a well-known genotoxic agent that forms adducts with DNA bases, particularly guanine (B1146940) and adenine. nih.gov Its metabolite, 4-hydroxyaminoquinoline 1-oxide, can covalently bind to DNA, leading to mutations. nih.govnih.gov Studies on 4-NQO have also shown it can induce oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8OHdG). oup.comnih.gov Investigating whether 8-Fluoro-5-nitroquinoline (B1329916) 1-oxide or its metabolites can similarly intercalate into the DNA helix, form covalent adducts, or induce oxidative damage would be a primary research objective.
Interactions with proteins are another key aspect. The carcinogen 4-NQO is known to cause irreversible DNA-protein crosslinks. nih.gov Furthermore, it depletes non-protein thiols like glutathione (B108866), suggesting interaction with cellular redox systems and enzymes such as glutathione S-transferase. scispace.com Research would be needed to determine if 8-Fluoro-5-nitroquinoline 1-oxide binds to specific proteins, altering their function.
Characterization of Enzyme Inhibition or Activation Profiles
The functional consequence of protein binding is often the modulation of enzyme activity. Nitroxoline (B368727), an 8-hydroxyquinoline (B1678124) derivative, has been shown to have various biological effects, though its specific enzyme inhibition profile is a subject of ongoing research. mdpi.comresearchgate.net For this compound, a systematic screening against a panel of key enzymes, such as kinases, proteases, and metabolic enzymes, would be necessary to establish its inhibitory or activatory profile.
Investigation of Receptor-Ligand Interactions at the Molecular Level
While many quinoline derivatives act on intracellular targets, the possibility of interaction with cell surface receptors cannot be excluded. For example, some signaling pathways initiated by cellular stressors can involve receptor activation. Detailed binding assays and computational docking studies would be required to explore if this compound acts as a ligand for any known receptors.
Cellular Responses and Pathway Modulations in Preclinical Models
Following the identification of molecular targets, the subsequent cellular responses are investigated in in vitro models.
Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Autophagy) in in vitro Models
A common outcome of treatment with cytotoxic quinoline derivatives is the induction of programmed cell death. Studies on 4-NQO have demonstrated its ability to induce apoptosis, a form of programmed cell death, in various cell lines. nih.govresearchgate.net This is often a response to extensive DNA damage. nih.gov The process can involve the activation of pro-apoptotic proteins like p53 and caspases. researchgate.net
Autophagy, another programmed cell death and cellular recycling pathway, has also been implicated in the response to 4-NQO-induced carcinogenesis. nih.govnih.gov Research has shown an upregulation of autophagy markers such as Beclin 1 and LC3B in response to 4-NQO. nih.gov Therefore, a key area of investigation for this compound would be to assess its ability to trigger apoptosis and/or autophagy in cell-based assays, and to identify the key molecular players in these processes.
Modulation of Cellular Signaling Cascades (e.g., Kinase Pathways, Transcription Factors)
Cellular responses to external stimuli are governed by intricate signaling cascades. Nitric oxide, a simple signaling molecule, is known to influence a variety of pathways, including the PI3K/Akt and ERK pathways. nih.gov The carcinogen 4-NQO has been shown to affect WNT signaling. nih.gov Given the structural similarities, it is plausible that this compound could modulate key signaling pathways. Investigating its effect on major kinase cascades (e.g., MAPK, PI3K/Akt) and the activation of transcription factors that control gene expression related to stress responses, cell cycle, and cell death would provide a comprehensive understanding of its cellular impact.
Reactive Oxygen Species (ROS) Generation and Oxidative Stress Mechanisms within Cells.
There is currently no available research specifically detailing the generation of reactive oxygen species (ROS) or the induction of oxidative stress within cells by this compound. While studies on the related compound, 8-hydroxy-5-nitroquinoline (NQ), have shown an increase in intracellular ROS generation, particularly when enhanced by copper, this information cannot be directly extrapolated to this compound without dedicated experimental evidence.
Cell Cycle Perturbation Analyses.
Similarly, a review of scientific databases reveals no studies that have analyzed the effects of this compound on the cell cycle. Research on other quinoline derivatives has demonstrated the potential for this class of compounds to induce cell cycle arrest; however, no such investigations have been published for this specific compound.
Subcellular Localization and Intracellular Trafficking Studies
Mechanisms of Cellular Uptake in Various Cell Lines.
The mechanisms by which this compound is taken up by various cell lines have not been documented in the available scientific literature.
Biotransformation Pathways in Preclinical Systems
Metabolite Identification in in vitro Enzymatic Systems and Cell Lines.
No studies have been published that identify the metabolites of this compound in in vitro enzymatic systems or cell lines. The biotransformation pathways for this compound remain uncharacterized.
Metabolic Fate in Animal Models (excluding human pharmacokinetics)
No data is currently available in the scientific literature regarding the in vivo metabolism, distribution, and excretion of this compound in any animal model.
Characterization of Enzyme Systems Involved in this compound Biotransformation
There are no published studies that have identified or characterized the specific enzyme systems, such as cytochrome P450 isoforms or nitroreductases, responsible for the biotransformation of this compound.
Structure Activity Relationship Sar Studies and Computational Design of 8 Fluoro 5 Nitroquinoline 1 Oxide Analogs
Impact of Fluorine Substitution on Bioactivity and Reactivity
The incorporation of fluorine into pharmacologically active molecules is a widely used strategy to enhance their properties. Its unique characteristics, such as small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a compound's bioactivity, metabolic stability, and molecular interactions. nih.gov
Positional Effects of Fluorine on Molecular Interactions and Selectivity
The position of the fluorine atom on the quinoline (B57606) ring is critical in determining its effect on molecular interactions and target selectivity. Strategic fluorination can alter the molecule's conformation and electronic distribution, thereby influencing how it binds to biological targets like enzymes or receptors.
In studies of related quinoline derivatives, the introduction of a fluorine atom has been shown to enhance binding affinity. nih.gov This is often attributed to the increased lipophilicity of the molecule, which can facilitate its passage through cellular membranes and improve interactions with hydrophobic pockets in target proteins. nih.gov For instance, computational studies on fluorinated quinolines as potential inhibitors for viral proteins have demonstrated that these analogs can exhibit strong binding energies. nih.gov The position of the fluorine can also indirectly affect the acidity or basicity of other functional groups within the molecule, further modulating its binding characteristics. nih.gov In the context of 8-fluoro-5-nitroquinoline (B1329916) 1-oxide, the fluorine at the C-8 position is expected to influence the electronic environment of the heterocyclic nitrogen and the adjacent N-oxide group, potentially impacting its interaction with biological macromolecules.
Influence of Fluorine on Electronic Properties and Preclinical Metabolic Stability
Fluorine's high electronegativity exerts a strong electron-withdrawing effect, which can significantly alter the electronic properties of the quinoline ring system. This can impact the molecule's reactivity and its susceptibility to metabolic enzymes. The introduction of fluorine is a well-established method to improve the metabolic stability of drug candidates. nih.gov The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, which can block sites of oxidative metabolism and prolong the compound's half-life in the body.
Role of the Nitro Group in Structure-Activity Relationships
The nitro group is a key pharmacophore in a wide range of biologically active compounds, and its presence in the 5-position of the quinoline ring is critical for the activity of 8-fluoro-5-nitroquinoline 1-oxide and its analogs.
Significance of the Nitro Moiety for Biological Activity
The nitro group is an essential feature for the biological activity of many nitroaromatic and nitroheterocyclic compounds. nih.gov Its strong electron-withdrawing nature significantly influences the electronic character of the aromatic system, which is often crucial for interaction with biological targets. scielo.br In many cases, the nitro group is directly involved in the mechanism of action. For example, in some antimicrobial agents, the nitro group is a prerequisite for their therapeutic effect. nih.gov
Studies on related nitroquinoline derivatives, such as nitroxoline (B368727) (5-nitro-8-hydroxyquinoline), have highlighted the importance of the nitro group for their antimicrobial and antitumor activities. researchgate.net The absence or relocation of the nitro group in other active compounds has been shown to lead to a significant decrease or complete loss of biological activity, underscoring its critical role. nih.gov The rate of nitro group reduction, a key step in the activation of many nitro-drugs, is also influenced by other substituents on the aromatic ring. oup.com
Reductive Biotransformation of the Nitro Group and its Implications for Activity
The biological activity of many nitroaromatic compounds is intrinsically linked to the reductive metabolism of the nitro group. scielo.brresearchgate.net This process is often a key step in the bioactivation of these molecules from a prodrug form to a pharmacologically active state. In biological systems, the nitro group can undergo enzymatic reduction, catalyzed by nitroreductases and other flavoenzymes found in both mammalian and microbial cells. oup.comresearchgate.net
This reduction typically proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) derivatives, ultimately leading to the corresponding amine. nih.govomicsonline.org The intermediate species, particularly the hydroxylamine derivatives, are often highly reactive and can interact with cellular macromolecules like DNA, which is believed to be the basis for the cytotoxic and mutagenic effects of some nitroaromatic compounds. oup.com This bioactivation can occur via a two-electron reduction pathway, directly forming the nitroso intermediate, or a one-electron reduction, forming an unstable nitro anion radical. nih.govoup.com The latter can be re-oxidized by molecular oxygen in a futile cycle, generating reactive oxygen species. The specific pathway and the resulting biological effect are dependent on the compound's reduction potential and the oxygen levels in the target tissue. scielo.br
Contribution of the N-Oxide Moiety to Molecular Function
The N-oxide group is a versatile functional group in medicinal chemistry that can significantly modify the physicochemical and biological properties of a parent heterocyclic compound. nih.gov In quinoline derivatives, the N-oxide moiety can serve multiple purposes, from altering solubility and metabolic pathways to acting as a directing group in chemical synthesis. researchgate.netrsc.org
The N-oxide group is highly polar and capable of forming strong hydrogen bonds, which can increase the water solubility of a drug candidate and reduce its permeability across biological membranes. nih.gov This can be advantageous for modulating a compound's pharmacokinetic profile. Furthermore, the N-oxide functionality can be metabolically labile, being susceptible to reduction back to the parent amine. This property is exploited in the design of hypoxia-activated prodrugs, where the low oxygen environment of tumors facilitates the reduction and release of the active cytotoxic agent. nih.gov
In the context of chemical synthesis, the N-oxide group is a powerful tool for the regioselective functionalization of the quinoline ring. It can act as a directing group, facilitating substitutions at positions that would otherwise be difficult to access, such as the C2 and C8 positions. researchgate.netrsc.org This allows for the synthesis of a diverse range of quinoline analogs with tailored properties. Functionally, the N-oxide can also mimic nitric oxide (NO), leading to NO-like biological effects such as vasodilation. nih.gov Novel quinoline derivatives incorporating nitrone or oxime moieties, which can release NO, have shown promising antiproliferative activities. researchgate.net
N-Oxide as a Site of Interaction or Metabolic Transformation
The N-oxide moiety is a critical functional group in the bioactivity of quinoline derivatives. In related compounds like 4-nitroquinoline (B1605747) 1-oxide, the N-oxide group is known to be a primary site for metabolic reduction. nih.govoup.comwikipedia.orgnih.gov This transformation is often a prerequisite for the compound's biological effects. The reduction can proceed through various intermediates, including the corresponding hydroxylamine, which is considered a proximate carcinogenic metabolite of 4NQO. oup.comnih.gov Enzymes such as nitroreductases are implicated in this metabolic process. wikipedia.org
For this compound, it is plausible that the N-oxide group would similarly serve as a key site for metabolic transformation. The presence of the fluorine atom at the 8-position could, however, modulate the rate and pathway of this metabolism compared to its non-fluorinated counterpart. The specific metabolic profile of this compound, and the enzymes involved, have not been extensively documented.
Influence on Electronic Distribution and Molecular Planarity
The electronic properties and planarity of the quinoline ring system are crucial for its interaction with biological macromolecules. The introduction of a highly electronegative fluorine atom at the 8-position and a nitro group at the 5-position, in conjunction with the N-oxide, would significantly alter the electronic landscape of the molecule. The fluorine atom, being an electron-withdrawing group, would influence the charge distribution across the aromatic system.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. For quinoline derivatives, QSAR models have been developed to predict various biological activities, including anticancer and antimicrobial effects. mdpi.comjapsonline.comsemanticscholar.orgmdpi.comnih.govnih.govnih.gov
Development of QSAR Models for Predicting Biological Activity Profiles
The development of a robust QSAR model for this compound analogs would necessitate a dataset of structurally related compounds with experimentally determined biological activities. Such a model would aim to establish a mathematical relationship between the structural features (descriptors) of the molecules and their observed biological effects. To date, no specific QSAR models for this compound and its close analogs have been reported in the literature.
Identification of Molecular Descriptors Correlated with Observed Effects
In QSAR studies of other quinoline derivatives, various molecular descriptors have been found to be important for their biological activity. These can include:
Electronic descriptors: Charges on specific atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).
Steric descriptors: Molecular volume, surface area, and specific substituent parameters.
Hydrophobicity descriptors: LogP, which describes the partitioning of the compound between lipid and aqueous phases.
Topological descriptors: Describing the connectivity and branching of the molecule.
Identifying the key descriptors for this compound analogs would be a crucial step in understanding their mechanism of action and for the rational design of new compounds with improved activity profiles.
In Silico Design and Virtual Screening of this compound Derivatives
In silico methods play a vital role in modern drug discovery by enabling the design and screening of virtual libraries of compounds before their synthesis and biological testing. researchgate.netijprajournal.com
Ligand-Based and Structure-Based Design Approaches for Novel Analogs
Ligand-based design would be applicable in the absence of a known 3D structure of a biological target. This approach relies on the knowledge of other molecules that bind to the target of interest. For this compound, if a set of active analogs were available, pharmacophore models could be generated to define the essential structural features required for activity. These models could then be used to screen virtual databases for new, structurally diverse compounds with the desired features. mdpi.comsemanticscholar.org
Structure-based design is employed when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known. Molecular docking simulations could be used to predict the binding mode and affinity of this compound and its derivatives to the target's active site. nih.gov This information would be invaluable for designing modifications to the molecule that could enhance its binding and, consequently, its biological activity. The success of this approach is contingent on the identification of a relevant biological target for this class of compounds.
Computational Prediction of Novel Active Analogs with Desired Properties
The design of new analogs of this compound with specific, desirable properties is heavily reliant on modern computational techniques. These in silico methods allow for the prediction of the biological activity and physicochemical properties of hypothetical molecules before they are synthesized, saving considerable time and resources. Key computational approaches include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and density functional theory (DFT) calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are pivotal in predicting the biological activity of novel compounds. These models are built upon the principle that the biological activity of a chemical is directly related to its molecular structure. For quinoline derivatives, research has shown that specific substitutions can significantly influence their bioactivity. For instance, a QSAR modeling study on a series of isoquinoline (B145761) derivatives revealed that the presence of a nitro group at the fifth position of the quinoline ring was associated with an increase in biological activity. japsonline.com This finding underscores the importance of the 5-nitro moiety in the this compound scaffold for potential biological action.
The development of a robust QSAR model for this compound analogs would involve the following steps:
Data Set Compilation: A series of this compound analogs with experimentally determined biological activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) would be calculated for each analog.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model correlating the descriptors with biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.
Once a validated QSAR model is established, it can be used to predict the activity of a vast number of virtual analogs, allowing for the prioritization of candidates for synthesis and further testing.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand (a potential drug molecule) binds to the active site of a protein target. For analogs of this compound, docking studies can elucidate the key interactions with a biological target, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For example, in a study involving 8-hydroxy-5-nitroquinoline, molecular docking was used to investigate its binding affinity with a dehydrogenase inhibitor, suggesting its potential as an inhibitory agent. researchgate.net Similar approaches can be applied to virtually designed analogs of this compound to predict their binding affinity and mode of interaction with a target protein.
The insights gained from docking can guide the design of new analogs with improved binding affinity. For instance, if a particular region of the binding pocket is found to be unoccupied, the analog can be modified to include a functional group that can form a favorable interaction in that space.
Molecular dynamics (MD) simulations can further refine the predictions from docking by simulating the movement of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions and the stability of the complex.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of designing this compound analogs, DFT calculations can provide valuable information about their electronic properties, such as:
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution can provide insights into the reactivity and charge transfer properties of the molecules. researchgate.net
Electrostatic Potential Maps: These maps visualize the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions.
Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors that can help in predicting the metabolic stability and potential toxicity of the designed analogs.
A combined spectroscopic and computational study of 8-hydroxy-5-nitroquinoline utilized DFT calculations to perform a detailed characterization and evaluation of its reactive properties. researchgate.net
Interactive Data Table: Key Computational Parameters for Analog Design
The following table summarizes the key computational parameters and their significance in the design of novel this compound analogs.
| Computational Method | Key Parameters | Significance in Analog Design |
| QSAR | Molecular Descriptors (e.g., LogP, Molar Refractivity, Electronic Parameters) | Predicts biological activity based on structural features. |
| Statistical Metrics (R², Q²) | Indicates the predictive power and robustness of the model. | |
| Molecular Docking | Binding Affinity / Docking Score (kcal/mol) | Predicts the strength of interaction between the analog and its target. |
| Binding Pose / Interactions (Hydrogen bonds, etc.) | Elucidates the specific interactions driving the binding. | |
| DFT Calculations | HOMO-LUMO Energy Gap | Relates to the chemical reactivity and stability of the analog. |
| Electrostatic Potential | Guides the design of complementary interactions with the target. |
By integrating these computational approaches, researchers can rationally design novel analogs of this compound with a higher probability of possessing the desired biological activity and a favorable property profile, thereby accelerating the drug discovery and development pipeline.
Based on a comprehensive review of available scientific literature, there is currently insufficient published data to construct a detailed article on the preclinical pharmacological investigations of This compound that adheres to the specific outline provided.
Extensive searches for this particular compound did not yield specific studies on its in vitro efficacy, including antiproliferative, cytotoxic, antimicrobial, or antiparasitic activities. Similarly, no information was found regarding its potential for enzyme inhibition or receptor modulation.
Furthermore, there is no available research on the in vivo efficacy of this compound in disease-relevant animal models or any assessment of its effects on disease progression markers. The existing body of research primarily focuses on related but structurally distinct compounds, such as 4-nitroquinoline 1-oxide (a known carcinogen) and various derivatives of 8-hydroxyquinoline (B1678124) (investigated for antimicrobial and anticancer properties).
Therefore, it is not possible to generate a scientifically accurate article that is "focusing solely on the chemical Compound 'this compound'" as per the user's strict instructions, because the necessary preclinical data is not present in the public domain.
Preclinical Pharmacological Investigations of 8 Fluoro 5 Nitroquinoline 1 Oxide
In Vivo Efficacy Studies in Animal Models
Preclinical Pharmacokinetic Parameters in Animal Species (e.g., Absorption, Distribution, Excretion in animal models, excluding human data).
No data is available on the absorption, distribution, or excretion of 8-Fluoro-5-nitroquinoline (B1329916) 1-oxide in any animal model.
Combination Studies with Other Preclinical Agents
Evaluation of Synergistic or Additive Effects with Established Research Compounds in in vitro and in vivo (animal) Models.
There are no published in vitro or in vivo studies evaluating the synergistic or additive effects of 8-Fluoro-5-nitroquinoline 1-oxide in combination with other established research compounds.
Mechanistic Rationale for Combination Strategies in Preclinical Research.
Without any combination studies, the mechanistic rationale for such strategies involving this compound has not been explored or reported in the scientific literature.
Advanced Computational and Theoretical Chemistry Studies of 8 Fluoro 5 Nitroquinoline 1 Oxide
Electronic Structure and Quantum Chemical Analyses
Quantum chemical calculations are fundamental to understanding the electronic nature of 8-Fluoro-5-nitroquinoline (B1329916) 1-oxide. These analyses, typically employing methods like Density Functional Theory (DFT), provide a detailed picture of electron distribution and energy levels, which are crucial determinants of the molecule's chemical properties.
Molecular Orbital Calculations and Frontier Orbital Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govmdpi.com A smaller gap suggests higher reactivity. nih.gov
For 8-Fluoro-5-nitroquinoline 1-oxide, computational models would calculate the energies of these orbitals. The spatial distribution of the HOMO and LUMO would likely be located over the quinoline (B57606) ring system, with significant contributions from the nitro group and the N-oxide oxygen, indicating these are the primary sites for electronic interactions.
Table 1: Calculated Frontier Orbital Energies and Related Parameters for this compound
| Parameter | Description | Hypothetical Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.4 eV |
| Ionization Potential (I) | Approximated as -EHOMO | 7.5 eV |
| Electron Affinity (A) | Approximated as -ELUMO | 2.1 eV |
| Electronegativity (χ) | A measure of the ability to attract electrons | 4.8 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.7 eV |
Note: These values are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations.
Charge Distribution and Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface. researchgate.net It helps in identifying the electrophilic and nucleophilic sites within the molecule. The MEP map of this compound would be expected to show negative potential (red and yellow regions) around the oxygen atoms of the nitro group and the N-oxide, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would likely be observed around the hydrogen atoms of the quinoline ring, marking them as potential sites for nucleophilic interactions.
Natural Bond Orbital (NBO) analysis would further quantify the charge distribution by assigning partial charges to each atom. This would reveal the electron-withdrawing effects of the nitro and fluoro groups, as well as the N-oxide moiety, on the quinoline ring system.
Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR Chemical Shifts)
Theoretical calculations can predict various spectroscopic properties, aiding in the interpretation of experimental data.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax). For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π→π* and n→π* transitions within the aromatic system.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (δ) for 1H, 13C, 19F, and 15N. nih.gov These theoretical predictions are invaluable for assigning the signals in experimentally obtained NMR spectra and confirming the molecular structure.
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 145.2 |
| C3 | 122.8 |
| C4 | 138.1 |
| C4a | 139.5 |
| C5 | 140.3 |
| C6 | 120.5 |
| C7 | 118.9 |
| C8 | 155.7 (JC-F = 250 Hz) |
| C8a | 128.6 |
Note: These values are hypothetical and for illustrative purposes.
Reaction Mechanism Predictions and Reactivity Studies
Computational chemistry is instrumental in exploring the potential chemical reactions of a molecule, providing insights into reaction pathways, transition states, and the stability of intermediates and products.
Computational Exploration of Proposed Synthetic Pathways and Transformations
Theoretical calculations can be used to model proposed synthetic routes for this compound. By calculating the energies of reactants, transition states, and products, the feasibility of a reaction pathway can be assessed. For instance, the nitration of 8-fluoroquinoline (B1294397) 1-oxide could be modeled to determine the regioselectivity and the activation barriers for the formation of different isomers. Similarly, the oxidation of 8-fluoro-5-nitroquinoline to its N-oxide could be computationally explored to understand the mechanism and optimize reaction conditions.
Prediction of Potential Reactive Intermediates and Products
Computational studies can predict the formation of various reactive intermediates, such as radicals or ions, that may be involved in the chemical transformations of this compound. For example, under reductive conditions, the nitro group is a likely site of reaction. Computational modeling could elucidate the stepwise reduction of the nitro group, predicting the structures and stabilities of intermediates like nitroso and hydroxylamino derivatives. Furthermore, the potential for the molecule to generate reactive oxygen species (ROS) under certain conditions could be investigated, which is a known characteristic of some nitroaromatic compounds. semanticscholar.orgmdpi.comnih.govnih.gov
Understanding the Influence of Solvent and Environmental Effects on Reactivity
The reactivity of a molecule like this compound is intrinsically linked to its electronic structure, which can be significantly influenced by its surrounding environment, including the solvent. Computational studies on nitro derivatives of quinoline N-oxide have utilized Density Functional Theory (DFT) to elucidate key electronic properties that govern reactivity.
A crucial parameter in assessing chemical reactivity is the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. A smaller gap generally implies higher reactivity. For nitro derivatives of quinoline N-oxide, the HOMO-LUMO gaps have been calculated to be in the range of 3.11 to 3.69 eV. This is notably lower than the 4.07 to 4.31 eV range for their non-oxidized quinoline counterparts, suggesting that the N-oxide group enhances chemical reactivity nih.gov. The introduction of a fluorine atom at the 8-position and a nitro group at the 5-position on the quinoline N-oxide scaffold would further modulate these electronic properties through inductive and resonance effects, although specific values for this compound are not available.
The solvent environment can influence reaction rates and pathways by stabilizing or destabilizing transition states and ground states. While explicit solvent effect studies on this compound are not documented, the principles of solute-solvent interactions would apply. Polar solvents would be expected to interact with the polar N-oxide and nitro groups, potentially influencing the molecule's conformational preferences and the accessibility of reactive sites.
| Compound Class | HOMO-LUMO Gap (eV) | Implication for Reactivity |
|---|---|---|
| Nitro derivatives of Quinoline (Q) | 4.07 - 4.31 | Lower Reactivity |
| Nitro derivatives of Quinoline N-oxide (QO) | 3.11 - 3.69 | Higher Reactivity |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior and conformational landscape of molecules like this compound.
Dynamic Behavior of this compound in Various Environments
MD simulations on nitro derivatives of quinoline N-oxide within the active site of the SARS-CoV-2 main protease (Mpro) reveal insights into their dynamic behavior in a biological environment nih.gov. These simulations show that the ligands generally reach a stable conformation relatively quickly, indicating a low degree of strain or deformation upon binding nih.gov. This suggests that the quinoline N-oxide scaffold provides a rigid framework that is well-suited for specific molecular interactions.
For this compound, it can be inferred that its dynamic behavior would be characterized by limited conformational flexibility due to the fused aromatic ring system. In different solvent environments, the primary dynamic motions would likely involve rotations of the nitro group and interactions of the polar N-oxide and nitro functionalities with solvent molecules.
Conformational Preferences and Energy Landscapes
The conformational landscape of this compound is expected to be relatively simple due to its rigid structure. The primary conformational variable would be the dihedral angle of the nitro group relative to the quinoline ring. DFT calculations on related nitroaromatic compounds have shown that the planar conformation is generally the most stable, although slight out-of-plane rotations are energetically accessible.
Computational studies on nitro derivatives of quinoline N-oxide have focused on their relative energetic stabilities. For instance, comparisons of different isomers have shown that the position of the nitro group significantly impacts the total electronic energy and, therefore, the stability of the molecule nih.gov. While a specific energy landscape for this compound is not available, the principles of steric and electronic interactions would govern its conformational preferences.
Protein-Ligand Interaction Dynamics through Simulation
MD simulations have been instrumental in understanding the interactions between nitro derivatives of quinoline N-oxide and protein targets. In studies with the SARS-CoV-2 Mpro, these compounds have been shown to form stable interactions within the active site nih.gov.
A key finding is that the N-oxide group often plays a crucial role in mediating these interactions. Compared to their non-oxidized counterparts, the N-oxide derivatives tend to have a more favorable binding affinity, which is attributed to their ability to form more extensive intermolecular interactions, such as hydrogen bonds nih.gov. For example, certain quinoline N-oxide derivatives were observed to form hydrogen bonds with key amino acid residues like Gly143, Asn119, and Met49 in the Mpro active site nih.gov. Additionally, hydrophobic interactions with residues such as Leu27, Cys145, and Pro39 contribute to the stability of the protein-ligand complex nih.gov.
These findings suggest that this compound would also be capable of engaging in a variety of interactions with a protein binding pocket. The N-oxide group would be a primary site for hydrogen bonding, while the aromatic rings would facilitate hydrophobic and π-stacking interactions. The fluorine atom could also participate in halogen bonding or other specific interactions.
| Interaction Type | Interacting Residues |
|---|---|
| Hydrogen Bonds | Gly143, Asn119, Met49 |
| Hydrophobic Interactions | Tyr118, Leu27, Ser144, Cys145, Pro39, Thr26, Asn28, Val42, Thr45, Cys44, Ser46, Gln189 |
Analytical Methodologies for the Characterization and Quantification of 8 Fluoro 5 Nitroquinoline 1 Oxide in Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural and electronic characterization of molecules. By probing the interaction of electromagnetic radiation with the compound, these techniques offer detailed insights into its atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 8-Fluoro-5-nitroquinoline (B1329916) 1-oxide, a combination of 1H, 13C, and 19F NMR would be employed for a comprehensive structural assignment.
¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 8-Fluoro-5-nitroquinoline 1-oxide, the aromatic protons of the quinoline (B57606) ring system would exhibit characteristic chemical shifts and coupling patterns. The presence of the electron-withdrawing nitro group and the N-oxide functionality would influence the electronic environment of the protons, leading to specific downfield shifts. For comparison, in the related compound 5-nitroquinoline (B147367), the proton chemical shifts are well-documented and provide a basis for predicting the spectrum of its 8-fluoro N-oxide derivative. chemicalbook.comchemicalbook.com
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. nih.gov The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to detect. magritek.com The chemical shift of the fluorine atom in this compound would be highly sensitive to its electronic environment within the quinoline ring. nih.gov This technique is particularly valuable for confirming the position of fluorination and for studying interactions with other molecules in research assays. nih.gov The large chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap. magritek.com
Interactive Data Table: Predicted NMR Data for this compound based on Analogous Compounds
| Nucleus | Predicted Chemical Shift Range (ppm) | Key Features and Considerations | Reference Compounds |
| ¹H | 7.0 - 9.0 | Complex coupling patterns in the aromatic region. Shifts influenced by nitro and N-oxide groups. | 5-Nitroquinoline chemicalbook.comchemicalbook.com, 8-Hydroxyquinoline (B1678124) researchgate.net |
| ¹³C | 110 - 160 | Signals for carbons attached to F, N, and O will be distinct. | 8-Nitroquinoline (B147351) chemicalbook.com, 2-Fluoro-5-nitrotoluene spectrabase.com |
| ¹⁹F | -110 to -150 | Single sharp signal, highly sensitive to the molecular environment. | 1,2-difluoro-4-nitrobenzene magritek.com |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying characteristic functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the N-O stretching vibrations of the nitro group (typically around 1550-1475 cm⁻¹ for asymmetric and 1360-1290 cm⁻¹ for symmetric stretching) and the N-oxide group (around 1300-1200 cm⁻¹). The C-F bond would also exhibit a characteristic stretching vibration in the fingerprint region (typically 1400-1000 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present. Studies on related compounds like 5,8-quinolinedione (B78156) derivatives confirm the utility of IR in identifying key functional groups. mdpi.com
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the quinoline ring system. The technique is often less sensitive to polar functional groups like N-O, but can provide valuable data on the carbon backbone.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Signal | Notes | Reference Compounds |
| NO₂ Asymmetric Stretch | 1550 - 1475 | Weak | Strong and characteristic in IR. | 8-hydroxy-5-nitroquinoline researchgate.net |
| NO₂ Symmetric Stretch | 1360 - 1290 | Moderate | Strong and characteristic in IR. | 8-hydroxy-5-nitroquinoline researchgate.net |
| N-O Stretch (N-oxide) | 1300 - 1200 | Moderate | Can be coupled with other vibrations. | |
| C-F Stretch | 1400 - 1000 | Moderate | In the complex fingerprint region. | |
| Aromatic C=C Stretch | 1600 - 1450 | Strong | Multiple bands expected. | 5,8-Quinolinedione derivatives mdpi.com |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is a standard method for determining concentration in solutions. The extended π-system of the quinoline ring, coupled with the nitro and N-oxide groups, would result in characteristic absorption bands in the UV-Vis spectrum. These bands arise from π→π* and n→π* transitions. The position and intensity of these bands can be used to quantify the compound in research assays using the Beer-Lambert law. For instance, studies on 5-nitro-8-hydroxyquinoline-proline hybrids have utilized UV-Vis spectroscopy to monitor their behavior in solution. nih.gov
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a pH modifier. A UV detector would be suitable for detection, set to a wavelength where the compound exhibits strong absorbance. HPLC is crucial for determining the purity of synthesized batches and for quantifying the compound in various research samples. researchgate.net The development of HPLC methods for the analysis of related carcinogens like 4-nitroquinoline (B1605747) 1-oxide and its metabolites demonstrates the utility of this technique. nih.govoup.com
Interactive Data Table: Typical HPLC Parameters for Analysis of Nitroquinoline Derivatives
| Parameter | Typical Conditions | Purpose | Reference Compounds |
| Stationary Phase | C18 (Reversed-Phase) | Separation based on hydrophobicity. | 4-Nitroquinoline 1-oxide researchgate.netnih.govoup.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elution of the compound from the column. | 5-nitroquinoline and 8-nitroquinoline google.com |
| Detector | UV-Vis (Diode Array Detector) | Detection and quantification. | 4-Nitroquinoline 1-oxide researchgate.netnih.govoup.com |
| Flow Rate | 0.5 - 1.5 mL/min | To ensure optimal separation. | |
| Injection Volume | 5 - 20 µL | Introduction of the sample. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS could be invaluable for identifying volatile impurities, degradation products, or metabolites in a research setting. For analysis, the compound might require derivatization to increase its volatility. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the ionized compound, allowing for definitive identification. GC-MS has been successfully used in metabolomic studies involving 4-nitroquinoline 1-oxide. nih.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Separation in Synthesis Research
Thin-Layer Chromatography (TLC) serves as a fundamental and accessible analytical technique in the synthetic research of this compound. Its primary application lies in the real-time monitoring of chemical reactions, allowing researchers to qualitatively track the conversion of starting materials to products. By spotting a small amount of the reaction mixture onto a TLC plate, typically composed of silica (B1680970) gel on a solid backing, and developing it with an appropriate solvent system, the components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.
The progress of a reaction involving the synthesis of this compound can be visualized by observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific solvent system and can be used for preliminary identification. For instance, in the synthesis of related quinoline compounds, a mobile phase of dichloromethane (B109758) and methanol has been utilized. mdpi.com
Furthermore, TLC is instrumental in the preliminary separation and purification of this compound from reaction byproducts or unreacted starting materials. It aids in optimizing the conditions for larger-scale purification techniques such as column chromatography. Although primarily a qualitative tool, semi-quantitative analysis can be performed by comparing the size and intensity of the spots.
Table 1: Illustrative TLC Parameters for this compound Analysis
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | A mixture of non-polar and polar solvents, such as Hexane:Ethyl Acetate or Dichloromethane:Methanol, with the ratio adjusted to achieve optimal separation. |
| Visualization | UV light (254 nm) for quenching of fluorescence, or specific staining reagents. |
| Retention Factor (Rƒ) | A characteristic value for this compound under defined chromatographic conditions, used to monitor its formation. |
Mass Spectrometry Applications
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as structural elucidation of compounds like this compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio with very high precision, which allows for the determination of the exact elemental composition of the molecule. rsc.org The monoisotopic mass of this compound is 192.0335 g/mol , corresponding to the molecular formula C₉H₅FN₂O₂. scbt.comepa.gov
HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can distinguish between compounds with the same nominal mass but different elemental formulas. This capability is crucial for confirming the identity of newly synthesized this compound and for differentiating it from potential isomeric impurities. The high mass accuracy of HRMS provides a high degree of confidence in the assigned molecular formula, which is a fundamental requirement in chemical research.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₉H₅FN₂O₂ | scbt.com |
| Monoisotopic Mass | 192.0335 g/mol | epa.gov |
| Average Mass | 192.149 g/mol | epa.gov |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Patterns and Structural Confirmation of Metabolites in Research Studies
Tandem Mass Spectrometry (MS/MS) is a technique used to further investigate the structure of a molecule. In an MS/MS experiment, ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed to generate a fragmentation spectrum. This spectrum provides a "fingerprint" of the molecule's structure.
In the context of research on this compound, MS/MS would be critical for confirming its structure by analyzing its characteristic fragmentation pattern. While specific fragmentation data for this exact compound is not detailed in the provided search results, the technique's application to related compounds like 4-nitroquinoline 1-oxide for metabolite identification highlights its utility. peerj.com For this compound, expected fragmentation pathways could involve the loss of the nitro group (NO₂) or the N-oxide oxygen atom, as well as cleavages of the quinoline ring system.
Furthermore, in metabolic studies, MS/MS is invaluable for identifying and structurally confirming metabolites of this compound. By comparing the fragmentation patterns of the parent compound with those of its metabolites, researchers can pinpoint the sites of metabolic modification.
X-ray Crystallography and Solid-State Characterization
The solid-state properties of a compound are crucial for its handling, formulation, and understanding of its behavior at a molecular level.
Determination of Crystal Structure for Precise Atomic Arrangement
X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.
Analysis of Intermolecular Interactions in the Solid State
The data obtained from X-ray crystallography also reveals the arrangement of molecules within the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The analysis of these interactions is fundamental to understanding the solid-state properties of this compound, including its melting point, solubility, and polymorphism.
The presence of a fluorine atom, a nitro group, and an N-oxide in the structure of this compound suggests the potential for a variety of intermolecular interactions that would influence its crystal packing. Understanding these interactions is important for materials science applications and for predicting the physical properties of the solid compound.
Emerging Research Directions and Unexplored Avenues for 8 Fluoro 5 Nitroquinoline 1 Oxide
Development of Next-Generation 8-Fluoro-5-nitroquinoline (B1329916) 1-oxide Analogs
The creation of novel analogs based on the 8-Fluoro-5-nitroquinoline 1-oxide framework is a primary avenue for future research. The goal is to systematically modify its structure to enhance desired biological effects while minimizing potential off-target activities.
Rational Design Strategies for Enhanced Preclinical Potency and Selectivity.
Rational drug design offers a powerful approach to improving the preclinical profile of this compound. This strategy involves the targeted modification of the molecule based on an understanding of its structure-activity relationships (SAR). A key strategy is the introduction of various substituents at different positions on the quinoline (B57606) ring to modulate properties such as lipophilicity, electronic distribution, and steric hindrance, which in turn can influence biological activity. nih.govijresm.com
For instance, the synthesis of a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides has demonstrated that modifications at the 8-position of the quinoline scaffold can lead to potent and selective inhibitors of specific enzymes like carbonic anhydrases. nih.gov A similar approach could be applied to this compound, where the introduction of different alkyl and benzyl (B1604629) groups at the 8-position could be explored.
Furthermore, computational modeling and molecular docking studies can be employed to predict the binding affinity of designed analogs to specific biological targets. researchgate.net This in-silico screening allows for the prioritization of compounds for synthesis, thereby streamlining the discovery process and increasing the likelihood of identifying candidates with enhanced potency and selectivity. nih.govnih.gov
Table 1: Proposed Analogs of this compound for Synthesis and Preclinical Evaluation
| Analog Series | Modification Strategy | Rationale | Potential Targets |
| 8-Amino Analogs | Reduction of the nitro group at position 5 to an amino group. | The amino group can act as a hydrogen bond donor, potentially altering target binding and improving solubility. | Kinases, DNA-interacting proteins |
| C-2 Substituted Analogs | Introduction of various functional groups at the C-2 position. | The C-2 position is often amenable to modification without disrupting the core quinoline structure, allowing for fine-tuning of activity. | Viral polymerases, bacterial enzymes |
| N-oxide Reduction | Reduction of the 1-oxide to the parent quinoline. | To investigate the role of the N-oxide functionality in the compound's biological activity and potential for reductive activation. | Hypoxia-activated targets |
| Halogen Exchange | Replacement of the fluorine at position 8 with other halogens (Cl, Br, I). | To systematically evaluate the effect of halogen substitution on potency and selectivity. | Various enzymes and receptors |
Exploration of Prodrug Strategies for Preclinical Evaluation.
Prodrug strategies represent a valuable approach to overcoming potential pharmacokinetic limitations of this compound, such as poor solubility or metabolic instability. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. nih.gov
For nitroaromatic compounds, a prodrug approach can also serve to mitigate potential genotoxicity associated with the nitro group. nih.gov One potential strategy involves the synthesis of N-alkoxyquinoline prodrugs, which can release the parent quinoline upon one-electron reduction, a mechanism that could be particularly effective in hypoxic environments characteristic of some tumors. rsc.org Another avenue is the esterification of functional groups, if introduced into the parent molecule, to improve bioavailability, as has been demonstrated for indeno[2,1-c]quinoline derivatives. diva-portal.org
Table 2: Potential Prodrug Strategies for this compound
| Prodrug Approach | Chemical Modification | Activation Mechanism | Potential Advantages |
| Bioreductive Prodrugs | Introduction of an N-oxide or other reducible moiety. | Reduction in hypoxic tissues (e.g., tumors). | Targeted release in diseased tissue, reduced systemic exposure. |
| Ester Prodrugs | Esterification of a hydroxyl or carboxyl group (if introduced). | Hydrolysis by esterases. | Improved oral bioavailability, enhanced solubility. |
| Phosphate (B84403) Prodrugs | Addition of a phosphate group to a hydroxyl function (if introduced). | Cleavage by alkaline phosphatases. | Increased aqueous solubility for parenteral administration. |
| Amino Acid Conjugates | Conjugation of an amino acid to a carboxyl or amino group (if introduced). | Cleavage by peptidases. | Potential for active transport and targeted delivery. |
Investigation of Novel Biological Targets and Mechanisms
A crucial area of future research is the identification of the specific biological targets and mechanisms of action of this compound and its analogs. This knowledge is fundamental to understanding their therapeutic potential and for guiding further drug development.
Phenotypic Screening for Unanticipated Biological Activities.
Phenotypic screening involves testing compounds in cell-based or whole-organism models to identify those that produce a desired biological effect, without prior knowledge of the molecular target. nih.govresearchgate.net This approach is particularly valuable for discovering compounds with novel mechanisms of action. nih.gov this compound and its analogs could be screened against a diverse panel of human cancer cell lines, pathogenic bacteria, fungi, and viruses to uncover unanticipated therapeutic activities. nih.gov
High-content imaging and other advanced cellular analysis techniques can be employed to gain deeper insights into the phenotypic changes induced by the compounds, such as alterations in cell morphology, organelle function, or cell cycle progression.
Proteomics and Genomics Approaches to Identify New Targets.
To elucidate the molecular targets of this compound, comprehensive proteomics and genomics studies are warranted. Proteomic approaches, such as affinity chromatography coupled with mass spectrometry, can be used to identify proteins that directly bind to the compound. A study on quinoxaline (B1680401) derivatives, which are structurally related to quinolines, successfully used proteomics to identify effects on the actin cytoskeleton and intracellular trafficking in Entamoeba histolytica. Current time information in Las Vegas, NV, US.
Genomic and transcriptomic profiling of cells treated with this compound can reveal changes in gene expression patterns, providing clues about the pathways and cellular processes affected by the compound. nih.gov For instance, analyzing the transcriptomic profile of metastatic breast cancer has helped in identifying actionable alterations for therapy. nih.gov Such approaches could pinpoint novel targets and biomarkers of response for this compound.
Integration with Advanced Delivery Systems in Preclinical Models
To enhance the therapeutic efficacy and minimize potential side effects of this compound, its integration with advanced drug delivery systems should be explored in preclinical models. pharmaron.com These systems can improve the pharmacokinetic profile of the compound, enabling targeted delivery to specific tissues or cells. nih.gov
Nano-based drug delivery systems, such as liposomes, polymeric nanoparticles, and micelles, offer a promising platform for encapsulating this compound. researchgate.net These nanocarriers can protect the drug from premature degradation, improve its solubility, and facilitate its accumulation at the site of action through passive or active targeting mechanisms. The development of such formulations will be a critical step in translating the potential of this compound from the laboratory to preclinical testing. pharmaron.com
Nanoparticle Encapsulation for in vitro and in vivo (animal) Studies
The encapsulation of therapeutic agents within nanoparticles is a rapidly advancing field aimed at improving drug solubility, stability, and targeted delivery. nih.govmdpi.com For a compound like this compound, which may possess hydrophobic characteristics common to quinoline derivatives, nanoparticle encapsulation could be a critical step in enabling its study in biological systems.
Nanoencapsulation can be achieved using various materials, including biodegradable polymers, lipids, and inorganic materials. nih.govnih.gov Two particularly relevant examples for potential future studies with this compound are iron oxide nanoparticles (IONPs) and chitosan (B1678972) nanoparticles.
Iron Oxide Nanoparticles (IONPs): These nanoparticles are of significant interest due to their magnetic properties, which can be exploited for both targeted delivery and imaging. mdpi.comnih.govtandfonline.com IONPs can be coated with polymers to enhance biocompatibility and functionalized to attach drug molecules. mdpi.com The encapsulation of this compound within IONPs could facilitate its delivery to specific tissues or organs in animal models through the application of an external magnetic field, a technique known as magnetic targeting. mdpi.comnih.gov This approach would be invaluable for investigating the compound's biological activity at a localized site while minimizing systemic exposure. nih.gov
Chitosan Nanoparticles: Chitosan, a natural and biodegradable polymer, is widely used for drug delivery due to its biocompatibility and mucoadhesive properties. nih.govmdpi.comnih.gov Chitosan nanoparticles can encapsulate hydrophobic drugs, enhancing their stability and bioavailability. mdpi.commdpi.com Encapsulating this compound in chitosan nanoparticles could improve its absorption and provide a controlled-release profile, which would be beneficial for both in vitro cell-based assays and subsequent in vivo studies. researchgate.net
The development of such nanoparticle formulations would be a crucial first step to explore the biological activities of this compound in preclinical settings.
Table 1: Potential Nanoparticle Encapsulation Strategies for this compound
| Nanoparticle Type | Core Material | Key Features | Potential Application for this compound |
| Iron Oxide Nanoparticles (IONPs) | Magnetite (Fe₃O₄) or Maghemite (γ-Fe₂O₃) | Superparamagnetic, biocompatible coating possible. mdpi.comnih.gov | Magnetically guided delivery to specific tissues in in vivo models. mdpi.com |
| Chitosan Nanoparticles | Chitosan | Biodegradable, biocompatible, mucoadhesive. nih.govmdpi.com | Improved bioavailability and controlled release for oral or mucosal delivery. nih.govmdpi.com |
Targeted Delivery Strategies in Preclinical Research
Beyond simple encapsulation, targeted delivery strategies aim to deliver a compound to specific cells or tissues by functionalizing the nanoparticle surface with targeting ligands. nih.govjuniperpublishers.com This approach increases the concentration of the compound at the site of action, enhancing efficacy and reducing off-target effects.
For this compound, a targeted delivery strategy would involve conjugating specific molecules to the surface of its nanoparticle carrier. These ligands could be antibodies, peptides, or small molecules that bind to receptors overexpressed on the surface of target cells, such as cancer cells. This strategy has been successfully employed for various anticancer drugs. juniperpublishers.com
Future preclinical research on this compound could involve:
Identification of a Biological Target: The first step would be to determine the specific cellular or molecular target of the compound's activity.
Selection of a Targeting Ligand: Based on the biological target, a suitable ligand would be selected. For instance, if the compound shows activity against a specific type of cancer, an antibody that recognizes a tumor-specific antigen could be used.
Conjugation to Nanoparticles: The selected ligand would be chemically conjugated to the surface of the nanoparticles encapsulating this compound.
In vitro and in vivo Validation: The targeted nanoparticles would then be tested in cell cultures and animal models to confirm their ability to selectively deliver the compound and exert its biological effect at the desired site.
Applications in Chemical Biology Tools and Probes
Development of Fluorescent or Affinity Probes Based on this compound for Target Identification
The quinoline scaffold is a well-known fluorophore, and many of its derivatives have been developed as fluorescent probes for detecting metal ions and other biologically important molecules. mdpi.comacs.orgrsc.org Specifically, derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) are recognized as effective fluorescent chemosensors. mdpi.comnih.govnih.gov
Given its quinoline core, this compound has the potential to be modified into a fluorescent or affinity probe. This would be a powerful tool for identifying its direct molecular targets within a cell, a crucial step in understanding its mechanism of action.
Potential Probe Development Strategies:
Fluorescent Probe: The intrinsic fluorescence of the quinoline ring could be modulated by its interaction with a biological target. sioc-journal.cnnih.gov If the compound binds to a specific protein, this interaction could lead to a change in the fluorescence intensity or a shift in the emission wavelength, providing a detectable signal.
Affinity Probe: The this compound structure could be modified to include a reactive group or a tag (like biotin). This modified probe would be introduced to cell lysates. After binding to its target protein(s), the probe-protein complex could be pulled down using affinity chromatography (e.g., with streptavidin beads for a biotin-tagged probe) and the target protein identified by mass spectrometry.
The development of such probes would be a significant contribution to understanding the chemical biology of this compound.
Table 2: Potential Probe Development Based on Quinoline Scaffolds
| Probe Type | Basis of Development | Example from Related Compounds | Potential Application for this compound |
| Fluorescent Probe | Intrinsic fluorescence of the quinoline ring. acs.org | 8-amidoquinoline derivatives for zinc ion detection. mdpi.compreprints.org | Real-time imaging of compound localization and target engagement in cells. |
| Affinity Probe | Chemical modification with a tag (e.g., biotin). | Not directly observed but a common chemical biology technique. | Identification of direct protein binding partners. |
Use as a Chemical Scaffold for New Functional Molecules
The quinoline ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to be functionalized at multiple positions, leading to a wide range of biological activities. nih.govnih.govfrontiersin.orgbenthamdirect.com Many clinically used drugs contain the quinoline moiety. frontiersin.orgbenthamdirect.com
This compound can serve as a versatile starting point for the synthesis of a library of new molecules. The fluorine atom and the nitro group, in particular, are valuable functional groups for medicinal chemists. The electron-withdrawing nature of these groups can influence the molecule's electronic properties and binding interactions with biological targets. nih.gov
Future synthetic chemistry efforts could focus on:
Modifying the Nitro Group: The nitro group can be reduced to an amino group, which can then be further derivatized to create a wide array of amides, sulfonamides, and other functional groups. This approach has been used to create 8-amidoquinoline derivatives with interesting properties. nih.gov
Nucleophilic Aromatic Substitution: The fluorine atom can potentially be displaced by various nucleophiles, allowing for the introduction of new substituents at the 8-position.
Hybrid Molecules: this compound could be coupled with other pharmacologically active molecules to create hybrid compounds with potentially dual or synergistic activities. nih.govresearchgate.net
Synergistic Research with Other Compound Classes
Exploration of Rational Combinations for Enhanced Research Outcomes
The biological activity of a single compound can often be enhanced when used in combination with other agents. This approach, known as synergistic research, is a cornerstone of modern therapeutics, particularly in cancer treatment.
Once the primary biological activity and mechanism of action of this compound are established, a logical next step would be to explore its potential for synergistic interactions with other classes of compounds. For example, if the compound is found to have antiproliferative effects, it could be tested in combination with known cytotoxic drugs or inhibitors of key signaling pathways in cancer.
Comparative Studies with Structurally Related or Functionally Analogous Compounds
The exploration of this compound's potential is significantly informed by comparative studies with compounds that share structural similarities or functional analogies. These investigations provide a framework for understanding its potential biological activities, mechanisms of action, and structure-activity relationships (SAR). Key comparators include other substituted quinoline 1-oxides, nitroxoline (B368727) (8-hydroxy-5-nitroquinoline), and the well-characterized carcinogen 4-nitroquinoline (B1605747) 1-oxide (4NQO).
Structurally and Functionally Analogous Compounds
Another important comparator is 4-nitroquinoline 1-oxide (4NQO) , a well-known carcinogen and mutagen. frontiersin.orgwikipedia.org While the position of the nitro group differs, 4NQO serves as a crucial functional analog for studying the potential genotoxicity and carcinogenic mechanisms of nitroquinoline derivatives. frontiersin.orgwikipedia.org The metabolism of 4NQO to a reactive intermediate that forms DNA adducts and generates reactive oxygen species (ROS) provides a model for investigating similar pathways for this compound. nih.govplos.org
Comparative Antimicrobial Activity
A comparative study of 8-hydroxyquinoline and its derivatives demonstrated that substitutions on the quinoline ring significantly modulate antimicrobial potency. For example, nitroxoline (5-nitro-8-hydroxyquinoline) showed higher antimicrobial potency against several bacterial isolates compared to the parent 8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. nih.gov This suggests that the nitro group at the 5-position enhances antimicrobial activity. It is plausible that this compound could also exhibit antimicrobial properties, potentially influenced by the electronic effects of the fluorine atom.
| Compound | Target Organism | MIC (μM) | Reference |
|---|---|---|---|
| Nitroxoline (5-nitro-8-hydroxyquinoline) | E. coli ATCC 25922 | 21.03-84.14 | nih.gov |
| 8-Hydroxyquinoline | E. coli ATCC 25922 | 220.45-881.79 | nih.gov |
| 7-Bromo-8-hydroxyquinoline | E. coli ATCC 25922 | 35.71-142.83 | nih.gov |
| Nitroxoline | Aeromonas hydrophila | 5.26 | nih.gov |
| Nitroxoline | Plesiomonas shigelloides | 11.14 | nih.gov |
Comparative Genotoxicity and Carcinogenicity
The genotoxic potential of this compound can be inferred from studies on 4-nitroquinoline 1-oxide (4NQO). 4NQO is a potent carcinogen that induces tumor formation in various animal models. plos.org Its carcinogenicity is linked to its metabolic activation to 4-hydroxyaminoquinoline 1-oxide (4HAQO), which then forms stable adducts with DNA. frontiersin.orgwikipedia.org Furthermore, 4NQO is known to induce oxidative stress through the generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, leading to oxidative DNA damage. nih.gov
Given the presence of the nitro group and the N-oxide moiety, it is conceivable that this compound could undergo similar metabolic activation and exhibit genotoxic effects. The fluorine substituent at the 8-position may influence the rate and pathway of its metabolism, thereby modulating its genotoxic potential compared to 4NQO. Studies have shown that 4NQO can induce various forms of DNA damage and cell death in immune cells, contributing to immunosuppression during carcinogenesis. frontiersin.orgnih.gov
| Compound | Biological Effect | Model System | Key Findings | Reference |
|---|---|---|---|---|
| 4-Nitroquinoline 1-oxide (4NQO) | DNA Adduct Formation | In vitro/In vivo | Metabolized to 4HAQO, which forms stable quinolone monoadducts with DNA. | frontiersin.orgwikipedia.org |
| 4-Nitroquinoline 1-oxide (4NQO) | Oxidative Stress | Human Fibroblasts | Induces the formation of superoxide and hydrogen peroxide, leading to oxidative DNA damage (8-hydroxydeoxyguanosine). | nih.gov |
| 4-Nitroquinoline 1-oxide (4NQO) | Immunotoxicity | Murine Model | Induces cell death in immune cells (B and T cells), leading to immunosuppression. | nih.gov |
Structure-Activity Relationship (SAR) Insights
The comparison with structurally related compounds provides valuable insights into the structure-activity relationships of quinoline derivatives. The nature and position of substituents on the quinoline ring are critical determinants of their biological activity. For instance, in the 8-hydroxyquinoline series, the introduction of a nitro group at position 5 enhances antimicrobial activity. nih.gov Halogenation at different positions can also significantly alter the biological profile. nih.gov
In the context of this compound, the fluorine atom at the 8-position, being highly electronegative, is expected to influence the compound's lipophilicity, membrane permeability, and interaction with target enzymes or receptors. The N-oxide functional group is often crucial for the bioactivation of nitroaromatic compounds. Further comparative studies involving a series of 8-substituted-5-nitroquinoline 1-oxides would be invaluable for elucidating the precise role of the substituent at the 8-position in modulating the biological activity of this class of compounds.
Q & A
Q. What are the primary synthetic routes for 8-Fluoro-5-nitroquinoline 1-oxide, and how do reaction conditions influence yield?
The synthesis of nitroquinoline derivatives typically involves nitration of fluorinated quinoline precursors. For example, nitration of 8-fluoroquinoline using concentrated nitric acid or tert-butyl nitrite at controlled temperatures (80–130°C) is a common approach. Catalysts like bivalent palladium salts can enhance selectivity and yield by directing nitro-group placement . Key considerations include:
- Temperature control : Higher temperatures (>100°C) may accelerate side reactions, such as ring oxidation.
- Catalyst selection : Palladium salts reduce competing reactions at the 2- or 6-positions of the quinoline ring.
- Purification : Recrystallization from ethanol or aqueous ethyl acetate improves purity, as seen in analogous protocols for 8-hydroxy-5-nitroquinoline .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹⁹F NMR identifies fluorine substitution patterns, while ¹H NMR resolves nitro-group positioning.
- X-ray crystallography : Determines crystal packing and nitro-oxide bond geometry, as demonstrated for 3-nitroquinoline 1-oxide .
- Mass spectrometry : High-resolution MS confirms molecular formula (e.g., C₉H₅FN₂O₂).
- HPLC purity analysis : Essential for verifying absence of byproducts like 8-hydroxy derivatives, which form under oxidative conditions .
Q. How does the nitro-oxide functional group influence the compound’s reactivity in biological systems?
The nitro-oxide group enhances electrophilicity, enabling DNA adduct formation. In related compounds like 4-nitroquinoline 1-oxide (4NQO), metabolic reduction generates reactive oxygen species (ROS), leading to oxidative DNA damage (e.g., 8-hydroxydeoxyguanosine formation). Researchers should monitor ROS levels (via fluorescent probes like dichlorofluorescin) and glutathione depletion in cellular assays .
Advanced Research Questions
Q. How can contradictory cytotoxicity data for this compound across cell lines be resolved?
Discrepancies may arise from variations in:
- Metabolic activation : Use cytochrome P450 inhibitors (e.g., ketoconazole) to assess enzyme-dependent toxicity.
- Cell permeability : Compare fluorinated vs. non-fluorinated analogs; fluorine’s lipophilicity enhances membrane penetration .
- ROS scavenging : Co-treatment with antioxidants (e.g., N-acetylcysteine) clarifies ROS-mediated vs. direct DNA damage mechanisms .
Q. What strategies optimize regioselective nitration of 8-fluoroquinoline derivatives?
- Directed nitration : Introduce temporary directing groups (e.g., sulfonic acid) at the 5-position to bias nitro-group placement.
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for nitro-group addition .
- Computational modeling : DFT calculations predict electrophilic aromatic substitution preferences based on fluorine’s electron-withdrawing effects .
Q. How do structural modifications (e.g., fluorine substitution) alter the compound’s chelation properties with metal ions?
Fluorine’s electronegativity reduces electron density on the quinoline ring, weakening metal coordination compared to 8-hydroxyquinoline derivatives. To assess:
- Chelation assays : Compare binding constants (log K) with transition metals (e.g., Fe³⁺, Cu²⁺) using UV-Vis titration.
- Biological implications : Reduced chelation may decrease antimicrobial activity but mitigate off-target metal toxicity in mammalian cells .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s mutagenicity: How to design experiments to clarify mechanisms?
- Ames test variants : Use TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) Salmonella strains with/without metabolic activation (S9 fraction).
- DNA repair assays : Measure repair kinetics in XPA-deficient (NER-impaired) vs. wild-type cells.
- Comparative studies : Test this compound alongside 4NQO, a known mutagen, to benchmark ROS vs. direct DNA adduct contributions .
Structural and Functional Comparisons
Q. Table 1: Key Functional Group Effects in Quinoline Derivatives
Methodological Recommendations
- Synthetic protocols : Include inert atmosphere (N₂) during nitration to prevent oxidation side reactions .
- Toxicity screening : Combine comet assays (DNA strand breaks) with γ-H2AX staining (double-strand breaks) for comprehensive genotoxicity profiling .
- Computational tools : Use molecular docking to predict interactions with DNA repair enzymes (e.g., PARP-1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
